辛酸锌

描述

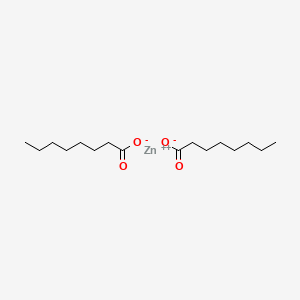

Zinc caprylate, also known as Zinc octanoate or Zinc dioctanoate, is a compound with the molecular formula C16H30O4Zn . It is recognized by its lustrous scales from alcohol and is sparingly soluble in boiling water and moderately soluble in boiling alcohol . It is used as a topical fungicide .

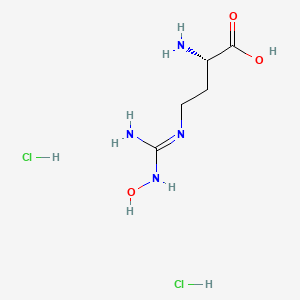

Synthesis Analysis

Zinc caprylate can be prepared from ammonium caprylate and zinc sulfate . A series of zinc complexes supported by tridentate imino-phenolate ligands with different substituents on the phenolate ring and bearing a pyridyl ring as an additional coordinative fragment were synthesized .Molecular Structure Analysis

The molecular weight of Zinc caprylate is 351.8 g/mol . The InChI representation of the compound isInChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8 (9)10;/h2*2-7H2,1H3, (H,9,10);/q;;+2/p-2 . The Canonical SMILES representation is CCCCCCCC (=O) [O-].CCCCCCCC (=O) [O-]. [Zn+2] . Chemical Reactions Analysis

Zinc is known to take part in over 200 chemical reactions regulated by enzymes . Zinc caprylate’s interaction with zinc metallic surfaces is assessed by density functional theory (DFT) computer simulations, electrochemical impedance (EIS) measurements, and humid chamber tests .Physical and Chemical Properties Analysis

Zinc caprylate is a fine white powder that is insoluble in water or alcohol . It is highly unstable to moisture . The compound is recognized by its lustrous scales from alcohol .科学研究应用

皮肤渗透和毒性:可能包含辛酸锌的氧化锌不会渗透到可存活的表皮中,但与皮肤中锌离子水平升高有关,可能影响全身循环和尿液 (Holmes 等人,2016 年).

水处理应用:氧化锌纳米复合材料因其抗菌性能和从水中去除有害污染物的高吸附率而被用于水处理 (Atta 等人,2017 年).

生物医学应用:氧化锌纳米颗粒 (ZnO NPs) 在生物医学应用中显示出前景,特别是在抗癌和抗菌领域,因为它们能够触发活性氧产生并诱导细胞凋亡 (Jiang 等人,2018 年).

药物输送和成像:ZnO 纳米颗粒由于其发光特性而被用作药物载体和生物成像 (Mishra 等人,2017 年).

光催化特性:用辛酸改性的氧化锌纳米颗粒在染料的光催化降解中显示出高效率,这对于环境应用至关重要 (Namratha 等人,2011 年).

牙科应用:氧化锌纳米颗粒已在牙科中用于其抗菌性能,增强修复材料的抗菌性能,并改善义齿基托的抗真菌效果 (Pushpalatha 等人,2022 年).

组织工程:ZnO 纳米结构已应用于组织工程,促进各种生物医学应用中的细胞生长、增殖和分化 (Laurenti & Cauda,2017 年).

毒性和安全性方面:对氧化锌纳米颗粒的研究包括了解其毒性和安全性方面,特别是在人体暴露和环境影响方面 (Sharma 等人,2020 年).

作用机制

Target of Action

Zinc caprylate, also known as zinc octanoate, is a zinc salt of caprylic acid. It is a part of the family of zinc salts, which are known to play crucial roles in various biological functions . The primary targets of zinc caprylate are likely to be similar to those of other zinc compounds, which include a wide range of enzymes, transcription factors, and other proteins . Zinc is known to bind to more than 300 enzymes and more than 2000 transcription factors, playing a significant role in various biochemical pathways and cellular functions .

Mode of Action

Zinc is known to act as a cofactor for many enzymes, influencing their activity and thereby affecting various cellular processes . In addition, zinc can act as a signaling molecule, influencing the activity of various transcription factors and thereby regulating gene expression .

Biochemical Pathways

Zinc caprylate can affect numerous biochemical pathways due to the widespread role of zinc in cellular processes. These include pathways involved in the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging . Zinc is also involved in the synthesis of protein and collagen, contributing to wound healing and maintaining healthy skin .

Pharmacokinetics

Zinc, in general, is known to be absorbed in the small intestine and distributed throughout the body, with the majority found in skeletal muscle and bone . Factors that can influence the bioavailability of zinc include the presence of other dietary components, such as phytates, casein, and calcium, which can reduce zinc absorption .

Result of Action

The molecular and cellular effects of zinc caprylate’s action are likely to be diverse, given the many roles of zinc in cellular function. These effects can include changes in enzyme activity, regulation of gene expression, modulation of immune responses, and impacts on cell growth and differentiation . Zinc is also known to play a role in maintaining membrane integrity and stabilizing cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc caprylate. For example, soil conditions can affect the availability of zinc for plant absorption . In humans, factors such as diet, health status, and age can influence zinc absorption and utilization

安全和危害

生化分析

Biochemical Properties

Zinc caprylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It acts as a cofactor for several enzymes, enhancing their catalytic activity. For instance, zinc ions are known to be essential for the function of enzymes such as carbonic anhydrase and alkaline phosphatase. Zinc caprylate can interact with these enzymes, facilitating their catalytic processes by stabilizing the transition states and contributing to the proper folding of the enzyme structures .

Cellular Effects

Zinc caprylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Zinc ions, derived from zinc caprylate, are crucial for maintaining cellular homeostasis. They act as second messengers in signal transduction pathways, influencing processes such as cell proliferation, differentiation, and apoptosis. Additionally, zinc caprylate can modulate gene expression by interacting with zinc finger proteins, which are involved in the regulation of DNA transcription .

Molecular Mechanism

The molecular mechanism of zinc caprylate involves its interaction with biomolecules at the molecular level. Zinc ions from zinc caprylate can bind to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the context. For example, zinc ions can inhibit phosphatases, thereby maintaining the phosphorylation state of proteins involved in signaling pathways. Additionally, zinc caprylate can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc caprylate can change over time due to its stability and degradation. Zinc caprylate is relatively stable under dry conditions but can decompose in the presence of moisture, releasing caprylic acid. Long-term exposure to zinc caprylate in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme activation or inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of zinc caprylate vary with different dosages in animal models. At low to moderate doses, zinc caprylate can enhance growth performance and improve zinc status in animals. At high doses, it can lead to toxic effects, such as gastrointestinal disturbances and muscle weakness. Studies have shown that there is a threshold effect, where the benefits of zinc caprylate are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

Zinc caprylate is involved in several metabolic pathways, primarily through its role as a zinc ion donor. Zinc ions are essential for the activity of numerous enzymes involved in metabolic processes, including those in lipid, protein, and carbohydrate metabolism. Zinc caprylate can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, zinc ions are required for the proper functioning of enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, zinc caprylate is transported and distributed through specific zinc transporters and binding proteins. The SLC30 (ZnT) and SLC39 (ZIP) transporter families play crucial roles in the uptake and excretion of zinc ions. Zinc caprylate can interact with these transporters, influencing its localization and accumulation within cells. Additionally, metallothioneins, which are zinc-binding proteins, help in the storage and regulation of zinc ions derived from zinc caprylate .

Subcellular Localization

Zinc caprylate exhibits specific subcellular localization, which affects its activity and function. Zinc ions from zinc caprylate can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct zinc-binding proteins to specific organelles. The subcellular distribution of zinc caprylate can influence its role in cellular processes, such as gene expression and enzyme activity .

属性

IUPAC Name |

zinc;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C8H15O2)2, C16H30O4Zn | |

| Record name | zinc caprylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042517 | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Zinc caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-09-5, 90480-58-3 | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

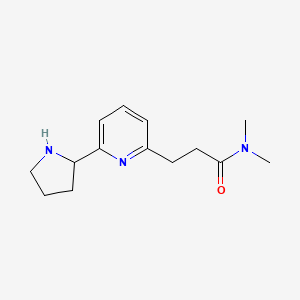

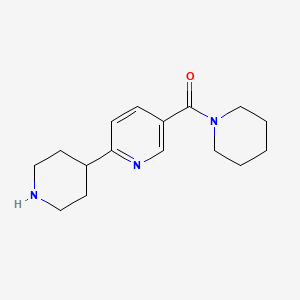

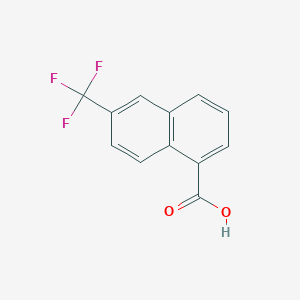

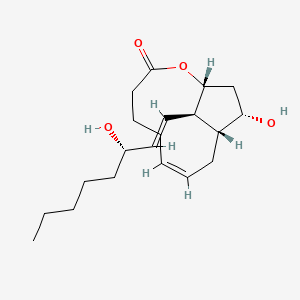

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide](/img/structure/B8021831.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B8021836.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid cyclopropylmethyl-amide](/img/structure/B8021837.png)